molecular formula C15H24ClNO B1397717 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219963-82-2

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397717
CAS No.: 1219963-82-2
M. Wt: 269.81 g/mol
InChI Key: JVOHJAUKDRVZQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-propylphenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production methods often utilize optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in studies related to biological activity and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties and pharmacological effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Methylphenoxy)methyl]piperidine hydrochloride

Uniqueness

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, such as the presence of a propyl group on the phenoxy moiety.

Properties

IUPAC Name

3-[(4-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHJAUKDRVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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